N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-25-17-6-8-18(9-7-17)26-10-19(24)23-20-22-16(13-28-20)12-27-11-14-2-4-15(21)5-3-14/h2-9,13H,10-12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTDDDYYJNDJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with a thiol or thioether precursor.
Attachment of the Methoxyphenoxy Acetamide Moiety: This step involves the coupling of the thiazole derivative with 4-methoxyphenoxyacetic acid or its activated ester, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether group (-S-CH₂-) and fluorobenzyl moiety exhibit susceptibility to nucleophilic attack under controlled conditions:
Oxidation Reactions
The sulfur-containing groups undergo controlled oxidation to modify electronic properties:
Acetamide Functionalization
The 2-(4-methoxyphenoxy)acetamide group participates in:
Thiazole Ring Reactivity
The central thiazole heterocycle enables these transformations:
Reductive Transformations
Catalytic hydrogenation modifies aromatic systems:
| Target Group | Catalyst | Product | Yield |
|---|---|---|---|
| Methoxy phenyl | Pd/C, H₂ (50 psi) | Cyclohexyloxy derivative | 78% |
| Fluorobenzyl | PtO₂, H₂ (30 psi) | Non-fluorinated analog | Partial retention of thioether |
Stability Under Physiological Conditions
Hydrolytic stability studies reveal:
This compound’s multifunctional architecture allows strategic modifications to optimize pharmacokinetic properties while retaining its core biological activity profile. Experimental data emphasize the critical role of solvent selection and temperature control in directing reaction pathways.
Scientific Research Applications
Biological Activities
Research indicates that N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide exhibits a range of biological activities:
Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent. Studies have demonstrated that similar thiazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antifungal Properties
Preliminary investigations suggest that this compound may also exhibit antifungal activity. Thiazole derivatives have historically been explored for their ability to inhibit fungal growth, making this compound a candidate for further research in this area.
Anticancer Potential
This compound has shown promise in inhibiting cancer cell proliferation. Notably, studies have indicated cytotoxic effects against breast cancer (MCF7) and liver cancer (HepG2) cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis through the modulation of specific cellular pathways.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of thiazole derivatives similar to this compound, researchers utilized MTT assays to assess cytotoxicity against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines. Results indicated that the compound significantly reduced cell viability by inducing apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related thiazole compounds demonstrated effectiveness against a range of bacterial strains using standard disk diffusion methods. The results suggested that these compounds could serve as potential leads for developing new antibacterial agents.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(((4-chlorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
- N-(4-(((4-bromobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
- N-(4-(((4-methylbenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Features
The compound features several key structural components that contribute to its biological properties:
| Component | Description |
|---|---|
| Thiazole Ring | Imparts biological activity through interactions with enzymes and receptors. |
| Fluorobenzyl Group | Enhances lipophilicity, potentially improving membrane permeability. |
| Methoxyphenoxyacetamide Moiety | May influence pharmacokinetics and solubility. |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : Synthesized through cyclization of α-haloketones and thioureas under acidic or basic conditions.
- Introduction of the Fluorobenzyl Group : Achieved via nucleophilic substitution reactions with suitable fluorobenzyl halides.
- Attachment of the Methoxyphenoxyacetamide Moiety : Involves reaction with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base like triethylamine.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal strains, suggesting potential use as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The mechanism of action likely involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorobenzyl group may facilitate binding to these targets, leading to modulation of their activity and interference with cellular pathways.
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the compound's effects on cancer cell lines, demonstrating significant inhibition of cell growth at varying concentrations. The results indicated that the compound induces apoptosis in treated cells, which was confirmed through flow cytometry assays.
- Antimicrobial Efficacy : In vitro tests against Gram-positive and Gram-negative bacteria showed that this compound exhibits strong antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Pharmacokinetic Profile : Studies assessing the pharmacokinetics revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamides | Contains oxadiazole ring | Potential for different biological activity due to oxadiazole incorporation |
| 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Piperidine ring addition | Investigated for neuroprotective effects |
Q & A
Q. What are the common synthetic routes for preparing N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide?
The compound is typically synthesized via multi-step reactions involving thiazole core formation, thioether linkage introduction, and acetamide coupling. For example, a thiazole intermediate can be generated by reacting 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ . Subsequent steps involve alkylation with 4-fluorobenzylthiol derivatives and coupling with 2-(4-methoxyphenoxy)acetic acid using carbodiimide-based reagents. Solvents like DMF or THF and catalysts such as K₂CO₃ are critical for optimizing yields .
Q. How is the purity and structural integrity of this compound validated during synthesis?
Characterization relies on spectroscopic methods:
- 1H/13C NMR : Confirms substitution patterns (e.g., fluorobenzyl and methoxyphenoxy groups via aromatic proton splitting and methoxy singlet at ~3.8 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- TLC : Monitors reaction progress and purity .
- Elemental Analysis : Ensures C, H, N, S content aligns with theoretical values .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
Initial screening should focus on target-specific assays:
- Enzyme Inhibition : For kinase or dehydrogenase targets, use fluorescence-based or radiometric assays (e.g., 15-prostaglandin dehydrogenase inhibition ).
- Antitumor Activity : Test against NCI-60 cancer cell lines, reporting IC₅₀ values .
- Anticonvulsant Models : Employ maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .
Advanced Research Questions
Q. How can synthetic yields be improved for the thioether linkage in this compound?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thioether formation .
- Catalyst Use : K₂CO₃ or Cs₂CO₃ improves deprotonation of thiol intermediates .
- Temperature Control : Reactions at 50–60°C balance reactivity and side-product formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted thiols .
Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?
Contradictions may arise from assay conditions or structural analogs. Mitigation steps:
- Standardize Assays : Use identical cell lines (e.g., HT-29 for antitumor studies) and control compounds .
- SAR Analysis : Compare substituent effects (e.g., fluorobenzyl vs. bromophenyl groups on thiazole ).
- Molecular Modeling : Perform docking studies to explain potency variations (e.g., binding affinity to CK1 mutants ).
Q. What advanced techniques validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Confirms compound binding to intended targets by measuring protein thermal stability shifts .
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (e.g., KD values for kinase inhibitors) .
- Metabolomics : Tracks downstream effects (e.g., prostaglandin E2 levels in 15-PGDH inhibition studies ).
Methodological Considerations
Q. What computational tools are recommended for designing derivatives of this compound?
- Molecular Docking (AutoDock Vina, Glide) : Predict binding modes to targets like COX1/2 or lipoxygenase .
- QSAR Models : Use descriptors (e.g., logP, polar surface area) to correlate structure with hypoglycemic or anticonvulsant activity .
- DFT Calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing fluorine on thioether stability) .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
